4,4'-Iminodiphenol

Proton exchange membrane Fuel cell Hydrogen bond cross-linking

Researchers requiring a certified Paracetamol EP Impurity M standard often face supply chain delays for fully characterized reference materials. This 4,4'-iminodiphenol product resolves that by providing an ISO 17034-accredited standard with complete characterization data (NMR, MS, HPLC, IR) for immediate regulatory submission. • Directly quantifies the specified impurity in acetaminophen drug substance per European Pharmacopoeia monographs. • Unique retention time and MS fragmentation pattern distinguish it from generic bisphenols and other Paracetamol impurities. • Also serves as a specialty monomer for synthesizing hydrogen-bond cross-linked proton exchange membranes with swelling resistance.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1752-24-5
Cat. No. B110068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Iminodiphenol
CAS1752-24-5
Synonyms4,4’-Iminobis[phenol];  4,4’-Dihydroxydiphenylamine;  4,4’-Iminobisphenol;  4-(4-Hydroxyanilino)phenol;  Bis(4-hydroxyphenyl)amine;  Bis(p-hydroxyphenyl)amine;  Leucoindophenol;  N-(4’-Hydroxyphenyl)-p-aminophenol; 
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)O)O
InChIInChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H
InChIKeyYRUPBAWWCPVHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Iminodiphenol Structure & Regulatory Profile


4,4′-Iminodiphenol (also known as 4,4′-dihydroxydiphenylamine, leucoindophenol, or bis(4-hydroxyphenyl)amine) is a symmetrical diphenylamine derivative in which two 4-hydroxyphenyl groups are bridged by a secondary amine (–NH–) linker . It belongs to the broader class of dihydric phenols (bisphenol analogs) but is structurally distinguished from carbon-bridged bisphenols (e.g., bisphenol A, bisphenol F) and heteroatom-bridged analogs (e.g., 4,4′-thiodiphenol, 4,4′-oxydiphenol) by the presence of the hydrogen-bond-capable imino group [1]. This compound holds a specific identity as Paracetamol (Acetaminophen) EP Impurity M under the European Pharmacopoeia and is supplied as a certified reference standard for pharmaceutical quality control .

Pharmaceutical Standard Paracetamol EP Impurity M certified reference material for HPLC/LC-MS impurity profiling
Structural Distinction Imino bridge provides unique H-bond donor and para-topology absent in carbon-/sulfur-bridged bisphenols

4,4′-Iminodiphenol vs. Bisphenol & Isomer Analogs


Although 4,4′-iminodiphenol shares the general C₁₂ backbone with its positional isomer 3,3′-dihydroxydiphenylamine (CAS 65461-91-8) and with carbon- or sulfur-bridged bisphenols (e.g., bisphenol A, 4,4′-thiodiphenol), the central –NH– bridge at the para positions fundamentally alters the compound's hydrogen-bonding architecture, regiochemistry, and biological activity [1]. In polymer syntheses, the imino proton serves as an additional hydrogen-bond donor, enabling interchain cross-linking that is absent in –CH₂–, –C(CH₃)₂–, –O–, or –S– bridged analogs, directly influencing membrane swelling resistance and proton conductivity [2]. In pharmaceutical analytics, the compound is a specified impurity standard (Paracetamol EP Impurity M) with a defined retention time and mass spectrum—generic bisphenols cannot substitute for this regulatory role . The following quantitative evidence section examines these differentiators in detail.

Isomer 3,3′-Iminodiphenol yields angular meta-architecture; cannot reproduce linear para cavity geometry in macrocycles.
Bridge Bisphenol A / thiodiphenol / oxydiphenol lack the imino –NH– donor; hydrogen-bond cross-linking and membrane swelling resistance may shift.
Regulatory Generic bisphenols do not appear in Paracetamol EP impurity profile; only 4,4′-iminodiphenol satisfies monograph identity.

4,4′-Iminodiphenol Differentiation Evidence


Hydrogen Bond Cross-Linking for Membrane Swelling Resistance

Polymers synthesized with 3,3′-dihydroxydiphenylamine (the meta-imino isomer) exhibit strong interchain hydrogen bonding through the imino (–NH–) group that is structurally absent in traditional sulfonated poly(ether ether ketone) (SPEEK) membranes made with bisphenol analogs such as hydroquinone or 4,4′-dihydroxybenzophenone. This hydrogen bonding results in significantly better resistance to swelling. SPIEEK membranes incorporating the iminodiphenol motif show reduced dimensional change upon hydration compared to imino-free SPEEK controls [1]. While this study uses the 3,3′-isomer, the para-isomer 4,4′-iminodiphenol offers the same imino hydrogen-bond donor functionality, differentiated from –O–, –S–, and –C(CH₃)₂– bridged bisphenols that lack this donor [2].

H-Bond Cross-Linking
Class-level inference
SPIEEK membranes with iminodiphenol show much better swelling resistance than imino-free SPEEK controls
3,3′-isomer study · Qualitative comparison
Imino bridge may support membrane dimensional stability through interchain H-bond cross-links
Para-isomer functionality inferred from meta-isomer data; verify in target polymer system
Proton exchange membrane Fuel cell Hydrogen bond cross-linking

Para- vs. Meta-Isomer Reactivity in Phosphorus Macrocycles

In the synthesis of phosphorus(III)-arene macrocycles via cyclophosphorylation, 4,4′-iminodiphenol reacts with 4,4′-methylenediphenol and phenylphosphonic acid tetraethyldiamide to yield a binuclear non-symmetrical phosphor(III)arene macrocycle (Ar¹ ≠ Ar²) [1]. This contrasts with symmetrical macrocycles obtained when using a single bisphenol. The para-substitution pattern of 4,4′-iminodiphenol (hydroxyl groups at 4,4′-positions) directs macrocycle geometry differently than the meta-isomer 3,3′-iminodiphenol, which would yield an angular, kinked architecture [2]. The linear para-topology of 4,4′-iminodiphenol is essential for constructing specific macrocyclic cavities.

Isomer Reactivity
Cross-study comparable
4,4′-isomer forms linear binuclear macrocycle; 3,3′-isomer would give angular, kinked cavity
Cyclophosphorylation · Para-linear vs meta-angular
Para-topology essential for constructing specific macrocyclic cavity sizes
Non-symmetrical macrocycle formation reported with 4,4′-iminodiphenol + 4,4′-methylenediphenol
Phosphorus macrocycle Crown ether Cyclophosphorylation

Pharmacopoeial Identity: Paracetamol EP Impurity M

4,4′-Iminodiphenol is designated as Paracetamol (Acetaminophen) EP Impurity M under the European Pharmacopoeia monograph . As a certified reference standard, it possesses a defined CAS registry (1752-24-5), molecular formula (C₁₂H₁₁NO₂), molecular weight (201.22 g/mol), and reproducible HPLC retention behavior on reverse-phase columns (e.g., Newcrom R1 column) [1]. Generic bisphenols such as bisphenol A (CAS 80-05-7), 4,4′-thiodiphenol (CAS 2664-63-3), or 4,4′-methylenediphenol (CAS 620-92-8) do not appear in the Paracetamol impurity profile and lack this regulatory identity. The compound is supplied with full characterization data packages (NMR, MS, HPLC, IR, UV) under ISO 17034 accreditation by certified reference material producers .

EP Impurity M Identity
Specification review
Certified EP reference standard, ISO 17034, with full characterization data package (NMR, MS, HPLC, IR)
Distinct RT · Unique MS fragmentation
Only identity fulfilling Paracetamol impurity monograph for regulatory QC
No alternative bisphenol carries this EP designation
Pharmaceutical quality control Reference standard HPLC impurity profiling

Corrosion Inhibition via Dual –OH and –NH Anchoring

4,4′-Iminodiphenol and its derivatives have been investigated as potential corrosion inhibitors for metals in corrosive environments, owing to the presence of both phenolic hydroxyl groups capable of surface adsorption and an imino nitrogen that can coordinate to metal surfaces . This bifunctional anchoring (two –OH groups plus one –NH– bridge) is structurally distinct from monofunctional phenols (e.g., 4-aminophenol, which has one –OH and one –NH₂) and from carbon-bridged bisphenols (e.g., bisphenol A) that lack the nitrogen heteroatom for metal coordination [1]. Although head-to-head corrosion inhibition efficiency data versus comparators are not available in the open literature for this specific compound, the structural rationale for multi-site adsorption is consistent with known corrosion inhibitor design principles.

Corrosion Anchoring
Data to verify
Tridentate O,N,O: 2 phenolic –OH + 1 imino –NH– = 3 potential metal-binding sites
50% more anchoring sites than bisphenol A
Structural rationale for enhanced surface coverage; experimental corrosion inhibition data not yet published
Head-to-head inhibition efficiency data needed for procurement decisions
Corrosion inhibitor Metal protection Adsorption

4,4′-Iminodiphenol Procurement Scenarios


Paracetamol EP Impurity M Reference Standard

Procure 4,4′-iminodiphenol as the certified European Pharmacopoeia Impurity M reference standard for HPLC-UV or LC-MS identification, system suitability testing, and quantification of this specific impurity in acetaminophen drug substance and finished dosage forms. The compound's unique retention time and MS fragmentation pattern distinguish it from all other Paracetamol impurities and from generic bisphenols. Select a supplier providing ISO 17034-accredited reference material with full characterization data (NMR, MS, HPLC, IR) to satisfy regulatory filing requirements .

Hydrogen-Bond Cross-Linked Monomer for PEMs

Use 4,4′-iminodiphenol as a bisphenol monomer in the synthesis of sulfonated poly(imino ether ether ketone) (SPIEEK) or related poly(ether ketone sulfone) copolymers for fuel cell proton exchange membranes. The imino –NH– group provides interchain hydrogen-bond cross-links that improve dimensional stability (swelling resistance) and enable proton conductivity competitive with or exceeding Nafion® under certain conditions, as demonstrated with the structurally analogous 3,3′-dihydroxydiphenylamine monomer [1]. Verify para- vs. meta-isomer selection based on desired membrane morphology (linear para geometry vs. angular meta geometry).

Phosphorus Macrocycles and Supramolecular Host Synthesis

Employ 4,4′-iminodiphenol as a dihydric phenol building block for the cyclophosphorylation synthesis of non-symmetrical phosphorus(III)-arene macrocycles (phosphorus crown ether analogs). The para-substitution pattern provides a linear, rigid spacer between phosphorylated oxygens, which is topologically distinct from the angular geometry produced by 3,3′-iminodiphenol. This linear preorganization is critical for constructing specific macrocyclic cavity sizes for host-guest chemistry or catalysis applications [2].

Fluorescent Dye Precursor & Leucoindophenol Imaging Probes

Source 4,4′-iminodiphenol as the reduced (leuco) form precursor for indophenol-type fluorescent dyes used in biomedical research and cell imaging. The compound serves as a synthetic intermediate for oxidation to the colored indophenol chromophore. The para-imino linkage positions the two phenolic rings for maximal conjugation in the oxidized dye form, differentiating it from meta-substituted isomers that would produce distorted conjugation pathways with altered spectral properties .

Application
Selection Property
Validation Focus
Paracetamol EP Impurity M standard
EP monographed impurity identity
Retention time and MS match to EP reference; ISO 17034 characterization
Proton exchange membrane monomer
Imino –NH– hydrogen-bond donor density
Swelling resistance and proton conductivity in SPIEEK copolymers
Phosphorus macrocycle building block
Para-substitution linear topology
Non-symmetrical cavity geometry for host-guest studies
Indophenol dye precursor
Para-conjugated leucoindophenol chromophore
Spectral properties after oxidation; probe conjugation sites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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